molecular formula C17H18O3 B13682368 Ethyl 3-(4-Biphenylyl)-3-hydroxypropanoate

Ethyl 3-(4-Biphenylyl)-3-hydroxypropanoate

Cat. No.: B13682368
M. Wt: 270.32 g/mol
InChI Key: ZVHTWEUBTCHDQJ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-Biphenylyl)-3-hydroxypropanoate is an organic compound that features a biphenyl group attached to a hydroxypropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-Biphenylyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-Biphenylyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-Biphenylyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-(4-Biphenylyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(4-Biphenylyl)-3-hydroxypropanol.

    Substitution: 4-Nitrobiphenyl derivatives.

Scientific Research Applications

Ethyl 3-(4-Biphenylyl)-3-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-Biphenylyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxypropanoate ester can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-Phenylphenyl)-3-hydroxypropanoate: Similar structure but with different substituents on the biphenyl group.

    Ethyl 3-(4-Biphenylyl)-3-oxopropanoate: An oxidized form of the compound.

    Ethyl 3-(4-Biphenylyl)-3-hydroxybutanoate: A homologous compound with an additional methylene group.

Uniqueness

Ethyl 3-(4-Biphenylyl)-3-hydroxypropanoate is unique due to its specific combination of a biphenyl group and a hydroxypropanoate ester, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(4-phenylphenyl)propanoate

InChI

InChI=1S/C17H18O3/c1-2-20-17(19)12-16(18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,16,18H,2,12H2,1H3

InChI Key

ZVHTWEUBTCHDQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C2=CC=CC=C2)O

Origin of Product

United States

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